molecular formula C20H27NO3 B15032381 ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate

ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate

Cat. No.: B15032381
M. Wt: 329.4 g/mol
InChI Key: RKJFWMJPNDFSLE-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate is a complex organic compound that features a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate typically involves multi-step organic reactions. One possible route could involve the initial formation of the quinoline ring, followed by the introduction of the cyclohexyl group and the esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of such compounds would likely involve scalable synthetic routes that can be performed under controlled conditions. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions could be employed to replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, solvent, and time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action for ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives or esters with comparable structures. Examples could be:

  • Ethyl 2-cyclohexyl-3-quinolin-1(2H)-yl-3-oxopropanoate
  • Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxobutanoate

Uniqueness

The uniqueness of ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate could lie in its specific structural features, such as the combination of the cyclohexyl group with the quinoline ring and the ester functionality. These features might confer unique chemical properties or biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-cyclohexyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate

InChI

InChI=1S/C20H27NO3/c1-2-24-20(23)18(16-10-4-3-5-11-16)19(22)21-14-8-12-15-9-6-7-13-17(15)21/h6-7,9,13,16,18H,2-5,8,10-12,14H2,1H3

InChI Key

RKJFWMJPNDFSLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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